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Compound of Interest

Compound Name: 7-Xylosyl-10-deacetyltaxol C

Cat. No.: B1151663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Xylosyl-10-deacetyltaxol C, a naturally occurring taxane derivative found in Taxus species.

This document is intended to serve as a core reference for researchers involved in the

isolation, identification, and development of taxane-based compounds.

Chemical Structure and Properties
Compound Name: 7-Xylosyl-10-deacetyltaxol C

Molecular Formula: C₄₉H₆₃NO₁₇[1]

Molecular Weight: 938.0 g/mol [1]

CAS Number: 90332-65-3[1]

Natural Source: Reported in Taxus cuspidata, Corylus avellana, and Taxus wallichiana[1]

Spectroscopic Data
The following tables summarize the available mass spectrometry (MS) data for 7-Xylosyl-10-
deacetyltaxol C. At present, detailed ¹H and ¹³C NMR data for this specific taxane analogue

are not readily available in the public domain literature.
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Mass Spectrometry (MS) Data
Mass spectrometry data is critical for determining the molecular weight and fragmentation

pattern of a compound, aiding in its identification. The data presented below is based on Liquid

Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis of taxoids

from the bark of Taxus wallichiana.

Parameter Value Source

Ionization Mode Electrospray Ionization (ESI) Implied from methodology

Molecular Ion [M+NH₄]⁺ or [M+H]⁺ General for taxoid analysis

Side Chain Fragment (m/z) 280 (Madhusudanan et al., 2002)

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the analysis of

taxane compounds. These protocols are generalized and may require optimization for specific

laboratory conditions and instrumentation.

Isolation of 7-Xylosyl-10-deacetyltaxol C from Taxus
wallichiana
A general procedure for the isolation of taxoids from Taxus wallichiana involves the following

steps:

Extraction: The dried and powdered bark of Taxus wallichiana is extracted with methanol at

room temperature.

Partitioning: The resulting methanol extract is concentrated and then partitioned between

water and chloroform to separate compounds based on their polarity.

Chromatography: The chloroform-soluble fraction, which contains the taxoids, is subjected to

repeated column chromatography on silica gel.

Elution: A gradient elution system, typically with a mixture of chloroform and methanol, is

used to separate the different taxoids.
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Purification: Fractions containing 7-Xylosyl-10-deacetyltaxol C are further purified using

techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure and stereochemistry of the molecule.

Methodology:

Sample Preparation: A purified sample of 7-Xylosyl-10-deacetyltaxol C (typically 5-10 mg

for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃,

Methanol-d₄, or Acetone-d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

A standard one-dimensional ¹H NMR spectrum is acquired.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition:

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a

longer relaxation delay are generally required compared to ¹H NMR.

2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional

NMR experiments are typically performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

couplings.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for structural

elucidation.

Methodology:

Sample Preparation: A dilute solution of the purified compound is prepared in a solvent

compatible with reverse-phase HPLC, such as methanol or acetonitrile.

Liquid Chromatography (LC):

The sample is injected onto a C18 reverse-phase HPLC column.

A gradient elution is typically employed, using a mobile phase consisting of water and an

organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or

ammonium acetate to improve ionization.

Mass Spectrometry (MS):

The eluent from the LC column is introduced into the electrospray ionization (ESI) source

of the mass spectrometer.

The ESI source generates gas-phase ions of the analyte.

Mass spectra are acquired in both full scan mode (to determine the molecular ion) and

tandem MS (MS/MS) mode.

In MS/MS mode, the molecular ion is isolated and fragmented to produce a characteristic

fragmentation pattern that provides structural information. Ammonium cationization is a

common technique used for the analysis of taxoids.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of 7-Xylosyl-10-deacetyltaxol C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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